molecular formula C14H26N2O2 B2896418 Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1638759-80-4

Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B2896418
CAS No.: 1638759-80-4
M. Wt: 254.374
InChI Key: SYIVGTGYYFVGMQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate: is a chemical compound with the molecular formula C14H26N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with various reagents under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent like t-butyl methyl ether. The reaction is carried out at room temperature and involves multiple steps, including the addition of a saturated solution of ammonium chloride and extraction with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structural features allow for the creation of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness: Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-6-14(10-16)7-5-11(15)9-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVGTGYYFVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-80-4
Record name tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate
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